molecular formula C26H24ClN3O4 B2769042 N-(4-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 894549-12-3

N-(4-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2769042
CAS No.: 894549-12-3
M. Wt: 477.95
InChI Key: KWWGVNXUHLEPHS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a quinoline core, an anilinomethyl group, and a chlorophenylacetamide moiety, makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Anilinomethyl Group: This step involves the reaction of the quinoline derivative with an aniline derivative under acidic or basic conditions.

    Attachment of the Chlorophenylacetamide Moiety: This final step can be accomplished through an acylation reaction, where the intermediate product reacts with a chlorophenylacetyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenylacetamide moiety is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Researchers use the compound to study its interactions with biological macromolecules such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to inhibit specific enzymes or receptors involved in disease processes.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.

    Interacting with Receptors: The compound may act as an agonist or antagonist of specific receptors, modulating their activity and influencing cellular signaling pathways.

    Modulating Gene Expression: The compound can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can be compared with other similar compounds, such as:

    2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide: This compound has an ethoxy group instead of a chlorine atom in the phenylacetamide moiety, which may result in different chemical and biological properties.

    2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide: This compound has a chlorine atom in a different position on the phenyl ring, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4/c1-33-23-13-17-12-18(15-28-20-6-4-3-5-7-20)26(32)30(22(17)14-24(23)34-2)16-25(31)29-21-10-8-19(27)9-11-21/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWGVNXUHLEPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CNC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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